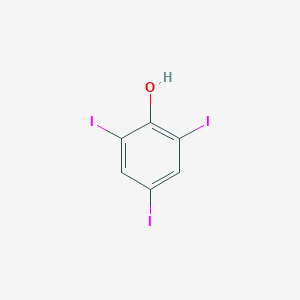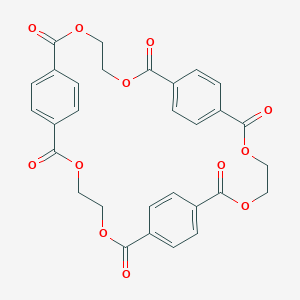
Trimer cyclique de téréphtalate d’éthylène
Vue d'ensemble
Description
Ethylene terephthalate cyclic trimer is a cyclic oligomer derived from poly(ethylene terephthalate) It is composed of three repeating units of ethylene terephthalate, forming a ring structure
Applications De Recherche Scientifique
Ethylene terephthalate cyclic trimer has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation and recycling of poly(ethylene terephthalate).
Biology: The compound is studied for its interactions with enzymes and its potential use in biocatalysis.
Medicine: Research is ongoing to explore the biocompatibility and potential medical applications of ethylene terephthalate cyclic trimer and its derivatives.
Mécanisme D'action
Target of Action
The primary target of Ethylene Terephthalate Cyclic Trimer (ETCT) is the polyethylene terephthalate (PET) resins, fibers, and films . ETCT is a cyclic trimer of ethylene terephthalate, which means it is composed of three monomer units of ethylene terephthalate .
Mode of Action
ETCT interacts with its targets through a process known as polymerization . This process involves the conversion of ETCT into PET. The interaction of ETCT with its targets results in the formation of highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers . This process is facilitated by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 .
Biochemical Pathways
The biochemical pathway primarily affected by ETCT is the hydrolysis of cyclic poly(ethylene terephthalate) trimers . This process is catalyzed by a carboxylesterase from Thermobifida fusca KW3 . The enzyme hydrolyzes the highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers with an optimal activity at 60°C and a pH of 6 . The esterase shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .
Pharmacokinetics
It is known that etct is a highly hydrophobic compound This suggests that it may have low solubility in water, which could impact its bioavailability
Result of Action
The action of ETCT results in the formation of polyethylene terephthalate (PET) resins, fibers, and films . These materials have a wide range of applications, including in the textile industry, packaging, and more .
Action Environment
The action of ETCT is influenced by environmental factors such as temperature and pH . The optimal activity for the hydrolysis of ETCT is at 60°C and a pH of 6 . The enzyme retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 . This suggests that the action, efficacy, and stability of ETCT are highly dependent on the specific conditions of the environment.
Analyse Biochimique
Biochemical Properties
Ethylene Terephthalate Cyclic Trimer interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 . This enzyme hydrolyzes highly hydrophobic, synthetic Ethylene Terephthalate Cyclic Trimer with an optimal activity at 60°C and a pH of 6 .
Cellular Effects
It is known that the degradation of Ethylene Terephthalate Cyclic Trimer can lead to the formation of light-absorbing chromophores .
Molecular Mechanism
The molecular mechanism of Ethylene Terephthalate Cyclic Trimer involves its interaction with enzymes. For example, the carboxylesterase from Thermobifida fusca KW3 hydrolyzes Ethylene Terephthalate Cyclic Trimer . This enzyme shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylene Terephthalate Cyclic Trimer can change over time. For instance, the carboxylesterase from Thermobifida fusca KW3 retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 .
Metabolic Pathways
Ethylene Terephthalate Cyclic Trimer is involved in certain metabolic pathways. For instance, it is a substrate for the carboxylesterase enzyme from Thermobifida fusca KW3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene terephthalate cyclic trimer can be synthesized through the polycondensation of bis(2-hydroxyethyl) terephthalate under specific conditions. The reaction typically involves heating bis(2-hydroxyethyl) terephthalate in the presence of a catalyst, such as antimony trioxide, at temperatures around 250°C. The cyclic trimer forms as a byproduct during the polymerization process .
Industrial Production Methods: In industrial settings, the production of ethylene terephthalate cyclic trimer is often controlled to minimize its formation. This is achieved by optimizing reaction conditions and using additives that inhibit the formation of cyclic oligomers. For example, the addition of chain extenders like diphenyl terephthalate can reduce the content of cyclic trimers in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene terephthalate cyclic trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The cyclic trimer can be hydrolyzed by enzymes such as carboxylesterases, which break down the ester bonds in the presence of water.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include terephthalic acid, mono(2-hydroxyethyl) terephthalate, and bis(2-hydroxyethyl) terephthalate .
Comparaison Avec Des Composés Similaires
Poly(ethylene terephthalate) (PET): The parent polymer from which ethylene terephthalate cyclic trimer is derived.
Bis(2-hydroxyethyl) terephthalate (BHET): A monomer used in the synthesis of poly(ethylene terephthalate).
Mono(2-hydroxyethyl) terephthalate (MHET): An intermediate product in the hydrolysis of poly(ethylene terephthalate).
Uniqueness: Ethylene terephthalate cyclic trimer is unique due to its cyclic structure, which distinguishes it from linear oligomers and polymers. This cyclic configuration influences its chemical reactivity and interactions with enzymes, making it a valuable model compound for studying the degradation and recycling of poly(ethylene terephthalate) .
Propriétés
IUPAC Name |
3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICRGUKQYYOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017127 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7441-32-9 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


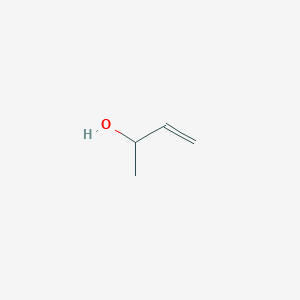
![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)
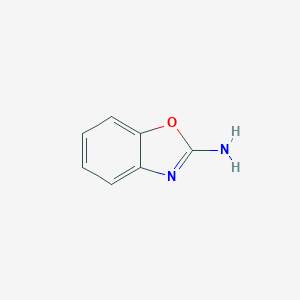
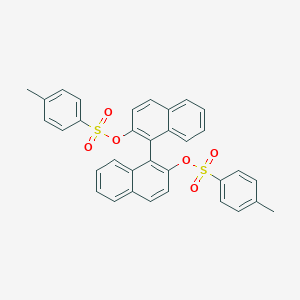
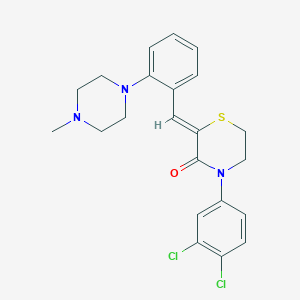

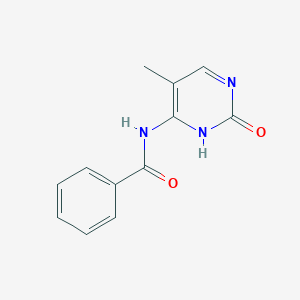
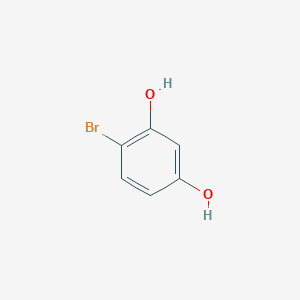
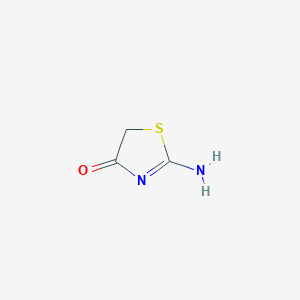
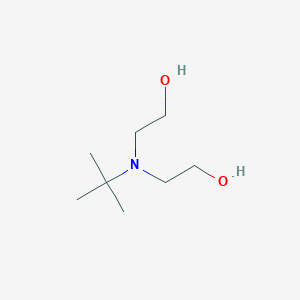
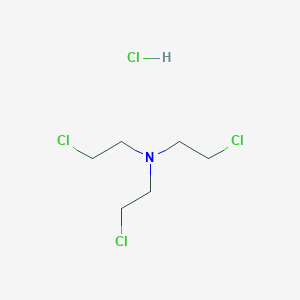
![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
